3-(2,5-dimethoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Drp1 inhibition Mitochondrial fission PSA selectivity

Researchers profiling the selectivity determinants of 3-aryl-2-thioxoquinazolin-4-one inhibitors require precise substitution patterns. Using generic analogs risks Drp1/PSA off-target artifacts, as shown by the poor selectivity of mdivi-1. Procure this exact 2,5-dimethoxyphenyl compound to complete your SAR matrix. - Maps Drp1 selectivity gap against 2,4-dichloro-5-methoxyphenyl (mdivi-1) in GTPase/PSA assays. - Generates critical MPO inhibition data for an electronic environment distinct from halogenated analogs. - Serves as a validated core scaffold for parallel S-alkylation library expansion.

Molecular Formula C16H14N2O3S
Molecular Weight 314.4 g/mol
CAS No. 380436-98-6
Cat. No. B1298609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-dimethoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
CAS380436-98-6
Molecular FormulaC16H14N2O3S
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)N2C(=O)C3=CC=CC=C3NC2=S
InChIInChI=1S/C16H14N2O3S/c1-20-10-7-8-14(21-2)13(9-10)18-15(19)11-5-3-4-6-12(11)17-16(18)22/h3-9H,1-2H3,(H,17,22)
InChIKeySSBVKIDKQUGHGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,5-Dimethoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Structural Identity and Research Context


3-(2,5-Dimethoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 380436-98-6) is a heterocyclic small molecule belonging to the 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one class [1]. Compounds in this class are characterized by a quinazolinone core bearing a thioxo group at position 2 and an aryl substituent at position 3, a scaffold recognized for yielding potent enzyme inhibitors, particularly against myeloperoxidase (MPO), dynamin-related protein 1 (Drp1), and various cancer-relevant targets such as COX-2, LDHA, α-glucosidase, and α-amylase [2][3]. The presence of the 2,5-dimethoxyphenyl substituent distinguishes this specific congener from other frequently procured analogs such as mdivi-1 (3-(2,4-dichloro-5-methoxyphenyl)-2-thioxoquinazolin-4-one) and the 3,4-dimethoxyphenyl variant, with implications for target selectivity, physicochemical properties, and synthetic derivatization potential [1][3].

Drp1/PSA selectivity comparison
Map how 2,5-dimethoxy substitution alters Drp1 inhibition and PSA off-target liability vs. mdivi-1
MPO inhibitor SAR expansion
Contribute a new electronic environment data point to the myeloperoxidase pharmacophore model
Cancer target panel profiling
Complete the dimethoxy SAR matrix in COX-2, LDHA, α-amylase, and colon carcinoma cell assays
Thioxo derivatization scaffold
Serve as a versatile starting material for S-alkylation library synthesis

Why Specific 3-Aryl Substitution Matters for This Compound


Within the 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one family, even minor changes to the 3-aryl substitution pattern can drastically alter the inhibitor selectivity profile and potency. For example, the 2,4-dichloro-5-methoxyphenyl analogue (mdivi-1, CAS 338967-87-6) is a well-characterized Drp1 inhibitor but also demonstrates significant off-target activity against puromycin-sensitive aminopeptidase (PSA), whereas repositioning the substituents to a 4-chloro-3-methoxyphenyl pattern yields improved Drp1 selectivity over PSA [1]. Similarly, systematic SAR studies against MPO revealed that subtle modifications in the left-hand aryl ring produce IC50 variations spanning nearly two orders of magnitude, confirming that the precise substitution geometry on the 3-phenyl ring is a critical determinant of both target engagement and selectivity [2]. Consequently, a generic 3-substituted-2-thioxoquinazolinone cannot be assumed to replicate the binding interactions, metabolic stability, or off-target profile conferred by the 2,5-dimethoxyphenyl configuration, underscoring the necessity of procuring the exact compound for reproducible research outcomes [1][2].

Target (2,5-dimethoxy)
Mdivi-1 (2,4-dichloro-5-methoxy)
3,4-dimethoxy analog
Drp1/PSA selectivity profile uncharacterized
Significant PSA off-target activity; may not replicate selectivity
Unknown Drp1/PSA behavior; substitution geometry differs
MPO potency not experimentally determined
MPO IC50 may differ; chlorine atoms alter electronic landscape
MPO activity likely intermediate; methoxy position affects binding
Lower predicted LogP; increased H-bond acceptors
Higher lipophilicity may affect solubility and cell-based assay results
Lipophilicity and cellular partitioning profile not interchangeable

Differentiation Against Closest Structural Analogs


Drp1/PSA Selectivity vs. Mdivi-1: Substituent Geometry

The target compound differs from the widely used Drp1 inhibitor mdivi-1 (3-(2,4-dichloro-5-methoxyphenyl)-2-thioxoquinazolin-4-one, CAS 338967-87-6) by replacement of the 2,4-dichloro-5-methoxy substitution with a 2,5-dimethoxy pattern [1]. Mdivi-1 inhibits Drp1 with an IC50 of approximately 10 µM in cell-based mitochondrial fission assays but also potently inhibits PSA, limiting its utility as a selective chemical probe [1]. Recent SAR studies demonstrated that relocating the substituents from the 2,4-dichloro-5-methoxy to a 4-chloro-3-methoxy configuration yielded compound 10g, which exhibited stronger Drp1 inhibition than mdivi-1 while achieving high selectivity over PSA [1]. The 2,5-dimethoxyphenyl analogue represents yet another substitution geometry that remains to be fully characterized against this selectivity axis, offering a distinct chemical tool for probing the structural determinants of Drp1 versus PSA engagement [1].

Drp1/PSA Selectivity
Class-level inference
2,5-dimethoxy vs. 2,4-dichloro-5-methoxy pattern; selectivity data pending
Supports Drp1 vs PSA selectivity mapping
Quantitative selectivity requires experimental determination
Drp1 inhibition Mitochondrial fission PSA selectivity

Myeloperoxidase Inhibitory Potential and SAR

The thioxo-dihydroquinazolinone pharmacophore is a validated scaffold for MPO inhibition, with a library of >50 derivatives demonstrating IC50 values as low as 100 nM in the Amplex Red/MPO-H2O2 assay system [1]. Within this series, modifications to the N3-aryl substituent dramatically modulated potency, with IC50 values spanning from approximately 0.1 µM to >10 µM depending on substituent nature and position [1]. The hit compound 1c (possessing a specific N3-aryl group) inhibited L-012 oxidation with an IC50 of 0.8 µM, and subsequent medicinal chemistry optimization around the left-hand aryl ring was critical for improving potency [2]. The 2,5-dimethoxyphenyl variant is positioned within this SAR landscape as an analog that has not yet been explicitly profiled in published MPO assays but carries the electron-donating methoxy groups at positions distinct from other characterized congeners, making it a valuable comparator for mapping the electronic and steric requirements of the MPO binding pocket [1][2].

MPO Inhibitory SAR
Class-level inference
MPO IC50 range across analogs: 0.1 – >10 µM; 2,5-dimethoxy variant not assayed
Class-level SAR context for potency prediction
Experimental IC50 needed to validate model
Myeloperoxidase Inflammation Neurodegeneration

Cytotoxicity Profiles vs. 3,4-Dimethoxyphenyl Analog

In a 2023 study evaluating 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones as anti-colon carcinoma agents, compounds bearing a dimethoxyphenyl substituent (specifically 3c, which incorporates a 6,7-dimethoxy substitution on the quinazolinone core plus a 3-trifluoromethylphenyl N3-substituent) exhibited distinct cytotoxicity and enzyme inhibition profiles [1]. The 3,4-dimethoxyphenyl analog (CAS 31485-66-2) is commercially available but differs from the 2,5-dimethoxyphenyl target in the positioning of the two methoxy groups, which alters both the electronic distribution on the phenyl ring and the molecular shape presented to target binding sites [1]. In this compound series, the DPPH radical scavenging IC50 values varied from 0.165 mM (most potent, compound 3g) to 1.520 mM (least potent, compound 3b), with the dimethoxy-bearing derivatives falling at intermediate positions [1]. For example, compound 3c (containing dimethoxyphenyl and trifluoromethylphenyl features) showed a DPPH IC50 of 0.262 mM, while α-amylase and α-glucosidase dual inhibition data identified specific dimethoxy-substituted derivatives (3h, 5a, 5h) as more potent than the reference inhibitor quercetin [1]. The 2,5-dimethoxyphenyl target has not been tested in this exact panel, but its substitution pattern is distinct from both the 3,4-dimethoxy and the 6,7-dimethoxy variants used in the published work, providing an orthogonal probe for structure-activity relationship expansion [1].

Cytotoxicity vs. 3,4-Dimethoxy
Cross-study comparable
2,5- vs. 3,4-dimethoxy substitution; DPPH IC50 range 0.165–1.520 mM across dimethoxy derivatives
Supports cytotoxicity SAR expansion in colon cancer models
Target compound not yet profiled in El-Sayed et al. panel
Colon cancer Cytotoxicity COX-2/LDHA inhibition

Lipophilicity and Hydrogen Bonding vs. Chlorinated Analogs

Replacement of the chlorine atoms present in mdivi-1 (2,4-dichloro-5-methoxyphenyl) with the methoxy groups of the target compound (2,5-dimethoxyphenyl) results in predictable changes to key physicochemical parameters that govern membrane permeability and non-specific protein binding [1]. The 2,5-dimethoxyphenyl group is expected to reduce lipophilicity (lower LogP) relative to the dichloro analog while increasing the number of hydrogen bond acceptors, which may improve aqueous solubility and alter subcellular distribution [1][2]. For the broader quinazolinone class, ADMET predictions reported for compounds 3a-3h and 5a-5h in the 2023 El-Sayed et al. study demonstrated that methoxy-substituted derivatives generally exhibit favorable drug-likeness scores and comply with Lipinski's rule of five, though specific permeability and solubility values are substitution-dependent [2]. This physicochemical differentiation provides a rational basis for selecting the 2,5-dimethoxy compound over the dichloro analog when improved solubility or reduced non-specific membrane partitioning is desired in cellular assays [1][2].

Lipophilicity vs. Chlorinated
Class-level inference
Predicted lower LogP (~0.5–1.0 units), increased H-bond acceptors vs. mdivi-1
May improve aqueous solubility and reduce non-specific partitioning
Based on in silico estimation; confirm experimentally
Physicochemical properties Lipophilicity Drug-likeness

Purity and Stability Benchmarks for Procurement

Commercially available batches of 3-(2,5-dimethoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one are specified at ≥98% purity (by HPLC) with a reported melting point of 273-275°C, as documented by multiple independent suppliers . The compound is hygroscopic and requires sealed dry storage at 2-8°C, reflecting the presence of the thioxo group which is susceptible to hydrolytic degradation under ambient conditions . In contrast, the commonly procured analog mdivi-1 (CAS 338967-87-6) is reported with a typical purity of ≥97% and similar storage requirements . For procurement decisions, the availability of the target compound at 98+% purity with defined melting point and storage specifications enables researchers to establish quality control benchmarks that may not be uniformly available for less commonly sourced custom-synthesized analogs. This analytical characterization is particularly important given the documented sensitivity of the thioxo function to oxidation and hydrolysis, which can generate inactive degradation products that confound biological assay interpretation .

Purity & Stability
Data to verify
≥98% HPLC, mp 273–275°C; hygroscopic, store 2–8°C dry
Supports procurement quality control benchmarks
Supplier specification; independent validation recommended
Purity specification Stability Procurement quality

Synthetic Versatility via Thioxo Group Derivatization

The thioxo (C=S) group at position 2 of the quinazolinone ring is a chemically reactive functionality that undergoes S-alkylation and S-arylation to generate 2-(benzylthio)quinazolin-4(3H)-one derivatives, a transformation exploited to expand chemical diversity in hit-to-lead campaigns [1]. The 2023 El-Sayed et al. study demonstrated that compounds 5a-5h, generated by S-benzylation of the parent thioxo compounds 3a-3h, exhibited distinct biological profiles, with certain S-benzyl derivatives (5a, 5h) showing enhanced dual α-amylase/α-glucosidase inhibition compared to both their thioxo precursors and the reference inhibitor quercetin [1]. This derivatization capability is absent in the analogous 2-oxo-quinazolin-4-ones and provides a practical advantage for researchers building focused compound libraries. The target compound, with its free thioxo group, can serve as a versatile starting material for parallel synthesis of S-substituted libraries, enabling rapid exploration of structure-activity relationships beyond what is achievable with pre-derivatized analogs [1].

Synthetic Versatility
Class-level inference
S-alkylation: K2CO3, dry acetone, aryl halide, reflux; yields 2-(benzylthio) derivatives
Enables library synthesis from a single thioxo scaffold
Derivatization alters biological profiles (e.g., α-amylase inhibition)
Chemical derivatization S-alkylation Library synthesis

Defined Research Applications Based on Differentiation Evidence


Drp1/PSA Selectivity Profiling in Mitochondrial Fission

Researchers investigating mitochondrial dynamics in neurodegeneration or ischemia-reperfusion injury can deploy this compound alongside mdivi-1 to systematically map how replacing the 2,4-dichloro-5-methoxyphenyl substituent with a 2,5-dimethoxyphenyl group affects Drp1 inhibitory potency and, critically, selectivity over PSA [1]. The established Drp1/PSA selectivity SAR framework shows that relocation of substituents on the 3-phenyl ring can enhance Drp1 selectivity, and this compound fills a specific gap in that SAR matrix [1]. Head-to-head comparison with mdivi-1 in Drp1 GTPase assays and PSA enzyme inhibition assays will generate the selectivity data needed to inform the design of next-generation chemical probes free of PSA liability [1].

Myeloperoxidase Inhibitor SAR Expansion

In inflammation research, this compound should be evaluated in the Amplex Red/MPO-H2O2 assay to determine its IC50 relative to the published SAR series that established potency ranging from 0.1 µM to >10 µM depending on aryl substitution [2]. Because the electron-donating methoxy groups at positions 2 and 5 create a distinct electronic environment compared to previously profiled substituents (halogens, nitro, unsubstituted phenyl), this compound will contribute a critical data point for computational models predicting MPO inhibitory activity and for rational optimization of the pharmacophore [2].

Focused Library Synthesis via S-Alkylation

Medicinal chemistry teams engaged in hit-to-lead optimization of quinazolinone-based enzyme inhibitors can procure this compound as a core scaffold for parallel S-alkylation and S-arylation reactions [3]. The proven synthetic route (K2CO3, dry acetone, aryl halide, reflux) converts the parent thioxo compound into diverse 2-(benzylthio)quinazolin-4(3H)-one derivatives with altered biological profiles, as demonstrated by the conversion of compounds 3a-3h into 5a-5h with enhanced dual α-amylase/α-glucosidase inhibition [3]. This procurement strategy is more efficient than acquiring each S-substituted derivative individually and enables rapid library expansion from a single high-purity starting material [3].

Colon Cancer Target Profiling: Completing the SAR Matrix

Cancer biology researchers investigating quinazolinone-based inhibitors of COX-2, LDHA, α-glucosidase, α-amylase, or colon carcinoma cell proliferation (LoVo, HCT-116) can incorporate this compound into the assay panel described by El-Sayed et al. [3]. Because the published work profiled 3,4-dimethoxy and 6,7-dimethoxy variants but did not include the 2,5-dimethoxy geometry, this compound is essential for completing the SAR matrix and could reveal an unexpected potency or selectivity advantage for this substitution pattern against any of the assayed targets [3].

Application
Selection Property
Validation Focus
Mitochondrial fission pathway studies
Drp1/PSA selectivity review
Isoform-selective probe benchmarking vs. mdivi-1
MPO pathway inhibition studies
Substituent-dependent potency context
MPO pharmacophore model refinement
Quinazolinone library synthesis
Thioxo derivatization handle
S-alkylation chemistry scope and yield
Colon cancer cell-model studies
Cell-model endpoint review
COX-2/LDHA/α-amylase target panel evaluation
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